molecular formula C15H23FN4O2 B7898726 2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7898726
M. Wt: 310.37 g/mol
InChI Key: XPJSMXTWFSOAQR-UHFFFAOYSA-N
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Description

2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of fluorinated pyrimidines. This compound features a pyrimidin-2-ylamino group attached to a piperidine ring, which is further esterified with tert-butyl carboxylic acid. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester typically involves the following steps:

  • Formation of 5-Fluoro-pyrimidin-2-ylamine: : This can be achieved by reacting 2-chloro-5-fluoropyrimidine with an appropriate amine source under suitable conditions.

  • Piperidine Derivative Formation: : The piperidine ring is constructed through a suitable cyclization reaction involving the appropriate precursors.

  • Esterification: : The final step involves esterifying the piperidine derivative with tert-butyl carboxylic acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The fluorine atom on the pyrimidinyl ring can be oxidized under specific conditions.

  • Reduction: : The compound can be reduced to remove the fluorine atom or modify the piperidine ring.

  • Substitution: : Various nucleophilic substitution reactions can occur at different positions on the pyrimidinyl ring or the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.

Major Products Formed

  • Oxidation: : Fluorinated pyrimidinyl derivatives.

  • Reduction: : Reduced pyrimidinyl or piperidine derivatives.

  • Substitution: : Substituted pyrimidinyl or piperidine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: : It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

  • Medicine: : It has potential therapeutic applications, particularly in the development of antiviral or anticancer agents.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the fluorine atom and the piperidine ring. Similar compounds might include other fluorinated pyrimidines or piperidine derivatives, but the presence of both functional groups in this particular arrangement sets it apart.

List of Similar Compounds

  • 2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester

  • 2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid ethyl ester

  • 2-[(5-Fluoro-pyrimidin-2-ylamino)-methyl]-piperidine-1-carboxylic acid methyl ester

Properties

IUPAC Name

tert-butyl 2-[[(5-fluoropyrimidin-2-yl)amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN4O2/c1-15(2,3)22-14(21)20-7-5-4-6-12(20)10-19-13-17-8-11(16)9-18-13/h8-9,12H,4-7,10H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJSMXTWFSOAQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CNC2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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